Cas no 2138052-69-2 (N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide)
![N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2138052-69-2x500.png)
N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138052-69-2
- EN300-1167564
- N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide
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- Inchi: 1S/C14H19N3O4S/c18-17(19)11-3-5-12(6-4-11)22(20,21)16-13-7-10-15-14(13)8-1-2-9-14/h3-6,13,15-16H,1-2,7-10H2
- InChI Key: YQEUZGDEESJNBB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1CCNC21CCCC2)(=O)=O
Computed Properties
- Exact Mass: 325.10962727g/mol
- Monoisotopic Mass: 325.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 112Ų
N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167564-0.5g |
2138052-69-2 | 0.5g |
$1207.0 | 2023-05-24 | |||
Enamine | EN300-1167564-1.0g |
2138052-69-2 | 1g |
$1256.0 | 2023-05-24 | |||
Enamine | EN300-1167564-5.0g |
2138052-69-2 | 5g |
$3645.0 | 2023-05-24 | |||
Enamine | EN300-1167564-50mg |
2138052-69-2 | 50mg |
$707.0 | 2023-10-03 | |||
Enamine | EN300-1167564-5000mg |
2138052-69-2 | 5000mg |
$2443.0 | 2023-10-03 | |||
Enamine | EN300-1167564-2.5g |
2138052-69-2 | 2.5g |
$2464.0 | 2023-05-24 | |||
Enamine | EN300-1167564-0.05g |
2138052-69-2 | 0.05g |
$1056.0 | 2023-05-24 | |||
Enamine | EN300-1167564-10000mg |
2138052-69-2 | 10000mg |
$3622.0 | 2023-10-03 | |||
Enamine | EN300-1167564-0.1g |
2138052-69-2 | 0.1g |
$1106.0 | 2023-05-24 | |||
Enamine | EN300-1167564-0.25g |
2138052-69-2 | 0.25g |
$1156.0 | 2023-05-24 |
N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide Related Literature
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1. Book reviews
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide
Comprehensive Overview of N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide (CAS No. 2138052-69-2)
N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide is a specialized organic compound with a unique spirocyclic structure and a nitrobenzene sulfonamide functional group. This compound, identified by its CAS number 2138052-69-2, has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. Its molecular architecture combines a rigid azaspiro[4.4]nonane core with a 4-nitrobenzenesulfonamide moiety, making it a versatile intermediate for synthesizing bioactive molecules.
The spirocyclic scaffold of this compound is particularly noteworthy, as such structures are increasingly explored in modern medicinal chemistry for their ability to enhance molecular rigidity and target selectivity. Researchers are investigating its role in modulating enzyme inhibition and receptor binding, with potential implications for treating neurological disorders and metabolic diseases. The nitro group further contributes to its reactivity, enabling diverse chemical transformations.
In recent years, the demand for novel spirocyclic compounds like N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide has surged, driven by trends in fragment-based drug design and proteolysis-targeting chimeras (PROTACs). Its CAS number 2138052-69-2 frequently appears in patent literature, highlighting its industrial relevance. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).
From a synthetic perspective, this compound exemplifies advancements in green chemistry, with researchers optimizing routes to minimize waste and improve atom economy. Its sulfonamide group also aligns with growing interest in sulfur-containing pharmacophores, which are pivotal in antibiotics and antivirals. As the scientific community prioritizes sustainable methodologies, N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide serves as a case study for balancing complexity and efficiency.
Beyond pharmaceuticals, this compound’s nitroaromatic properties make it a candidate for advanced material applications, including organic electronics and photocatalysts. Its thermal stability and electronic characteristics are under investigation for energy storage systems. With the rise of computational chemistry, in silico models are being employed to predict its interactions, accelerating discovery cycles.
In summary, N-{1-azaspiro[4.4]nonan-4-yl}-4-nitrobenzene-1-sulfonamide (CAS 2138052-69-2) represents a convergence of structural innovation and multidisciplinary utility. As research progresses, its role in addressing global health and technological challenges will likely expand, solidifying its place in contemporary science.
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